(1-(Pyrazin-2-yl)cyclopropyl)methanamine

Description

Molecular Architecture and IUPAC Nomenclature

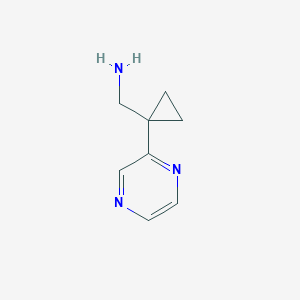

The systematic nomenclature of (1-(Pyrazin-2-yl)cyclopropyl)methanamine follows International Union of Pure and Applied Chemistry guidelines, accurately reflecting the compound's hierarchical structural organization. The IUPAC name identifies the primary structural components: a pyrazine ring positioned at the 2-position relative to the cyclopropyl substituent, with the cyclopropyl group bearing a methanamine side chain. This nomenclature system effectively communicates the compound's connectivity pattern, where the pyrazine ring serves as the principal heterocyclic framework. The molecular formula C8H11N3 indicates the presence of eight carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 149.19 grams per mole. The Chemical Abstracts Service registry number 1176667-96-1 provides unique identification for this specific structural arrangement.

The structural connectivity can be represented through multiple chemical notation systems, each providing distinct insights into the molecular architecture. The Simplified Molecular Input Line Entry System representation NCC1(C2=NC=CN=C2)CC1 illustrates the bonding sequence, beginning with the primary amine nitrogen and proceeding through the cyclopropyl ring to the pyrazine system. The International Chemical Identifier code 1S/C8H11N3/c10-7-9(1-2-9)5-8-6-11-3-4-12-8/h3-4,6H,1-2,5,7,10H2 provides a standardized representation that enables computational analysis and database searching. The corresponding International Chemical Identifier key VLGZYLHUIWPNDC-UHFFFAOYSA-N serves as a unique molecular fingerprint for database identification purposes.

The pyrazine ring system constitutes the primary heterocyclic component, featuring two nitrogen atoms positioned at the 1,4-positions of the six-membered aromatic ring. This arrangement creates an electron-deficient aromatic system with distinctive electronic properties compared to benzene or pyridine analogs. The cyclopropyl substituent attached to the pyrazine ring introduces significant structural strain due to the inherent angle constraints of the three-membered ring system. The methanamine functionality provides a basic center that can participate in hydrogen bonding and ionic interactions, contributing to the compound's overall physicochemical properties.

Structure

2D Structure

Properties

IUPAC Name |

(1-pyrazin-2-ylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-6-8(1-2-8)7-5-10-3-4-11-7/h3-5H,1-2,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTGTLHUGUOYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step (a): Preparation of Diaryl Imines

- Diaryl imines are prepared by reacting diphenylmethylamine with an aryl aldehyde in solvents such as tetrahydrofuran (THF) or 1,4-dioxane.

- The reaction is typically conducted at atmospheric pressure and temperatures ranging from 0°C to 40°C.

- Equimolar or slightly varied stoichiometries of reactants are used to optimize imine formation.

Step (b): Reaction with 2,3-Dichloropyrazine

- The diaryl imine product is reacted with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate or cesium carbonate.

- This nucleophilic aromatic substitution introduces the pyrazinyl group.

- The reaction solvent is often dimethylformamide (DMF) or similar polar aprotic solvents.

- Reaction temperatures range broadly from 20°C to 130°C, allowing for flexibility depending on scale and desired kinetics.

Step (c): Hydrolysis to Obtain Pyrazinylmethylamine

- The intermediate from step (b) is hydrolyzed under acidic or basic conditions.

- Suitable acids include hydrochloric acid (HCl), trifluoroacetic acid (TFA), acetic acid, or sulfuric acid.

- Bases such as sodium hydroxide, potassium hydroxide, or lithium hydroxide are also employed depending on the desired salt form or free amine.

- Hydrolysis is carried out at temperatures between -40°C and 60°C, with a preference for 0°C to 40°C for better control.

- Solvents used include ethers (THF, glyme), esters (ethyl acetate), chlorinated solvents (dichloromethane, chloroform), toluene, or mixtures thereof.

Specific Considerations for Cyclopropylmethanamine Derivative

- The cyclopropyl group is introduced as a conformationally constrained linker, often via a cyclopropylmethylamine intermediate.

- Incorporation of the cyclopropyl ring enhances selectivity and binding affinity in dopamine receptor ligands.

- The cyclopropylmethyl linker is typically installed by coupling the pyrazinylmethylamine with a cyclopropyl-containing synthon under controlled conditions.

- This step may involve amide bond formation or reductive amination depending on the synthetic design.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |

|---|---|---|---|---|

| (a) | Diphenylmethylamine + aryl aldehyde | THF, 1,4-dioxane | 0°C to 40°C | Equimolar or slight excess of aldehyde |

| (b) | Diaryl imine + 2,3-dichloropyrazine + base | DMF, THF, toluene | 20°C to 130°C | Base: K2CO3, Cs2CO3; atmospheric pressure |

| (c) | Hydrolysis with acid or base | THF, EtOAc, CH2Cl2, MeOH/HCl | -40°C to 60°C | Acid: HCl, TFA; Base: NaOH preferred; solvent mixtures used |

Yields and Scale-Up

- The overall yield of the process to obtain this compound or related pyrazinylmethylamines is typically at least 50% on a molar basis.

- The process is designed to be scalable, with improvements over earlier methods that produced unstable intermediates or required hazardous reagents.

- The use of stable diaryl imines and avoidance of halomethyl pyrazines enhances safety and reproducibility.

Research Findings and Advantages

- The described preparation method provides a robust route to C-pyrazin-2-ylmethylamine derivatives, which are key intermediates in synthesizing 1,3-substituted imidazo[1,5-a]pyrazines and other bioactive compounds.

- The method allows for diverse substitution on the pyrazine ring (aryl, heteroaryl, alkyl, halo, cyano groups), enabling structural optimization for pharmacological applications.

- The cyclopropylmethyl linker introduced in related compounds has been shown to improve receptor selectivity and binding affinity, as demonstrated in dopamine D3 receptor ligands research.

- The process conditions are mild, and the choice of solvents and bases is versatile, allowing adaptation to various scales and specific synthetic targets.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Materials | Diphenylmethylamine, aryl aldehydes, 2,3-dichloropyrazine |

| Key Intermediates | Diaryl imines, chloropyrazinyl imines |

| Reaction Types | Imine formation, nucleophilic aromatic substitution, hydrolysis |

| Solvents | THF, 1,4-dioxane, DMF, EtOAc, CH2Cl2, MeOH/HCl mixtures |

| Bases | Potassium carbonate, cesium carbonate, triethylamine, DIPEA |

| Acids for Hydrolysis | HCl, trifluoroacetic acid, acetic acid, sulfuric acid |

| Temperature Ranges | 0°C to 130°C depending on step |

| Yield | ≥ 50% overall yield |

| Advantages | Avoids lacrymatory halomethyl pyrazines, scalable, stable intermediates, versatile substitution |

Chemical Reactions Analysis

Types of Reactions: (1-(Pyrazin-2-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1-(Pyrazin-2-yl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising compound for the treatment of various diseases.

Industry: The compound finds applications in the industrial sector, particularly in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (1-(Pyrazin-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the cyclopropane-methanamine core but differ in substituents, leading to distinct physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups (e.g., fluorine, trifluoromethyl in ) enhance lipophilicity and metabolic stability but may reduce solubility.

- Aromatic Systems : Indole (compound 38) and pyridine derivatives (e.g., compound 36 in ) improve receptor affinity via π-π stacking, whereas pyrazine in the target compound may favor hydrogen bonding.

- Steric Effects: Bulky substituents like 1-methylpyrazole or quinolinylmethyl (compound 39 in ) alter binding pocket interactions.

Physicochemical Properties

Data inferred from NMR, HRMS, and solubility studies:

- Polarity: The target compound’s pyrazine ring increases polarity vs.

- Stability : Fluorinated analogues (e.g., compound 12 ) resist oxidative metabolism, whereas pyrazine may undergo ring oxidation under physiological conditions.

- Crystallinity : Amorphous solids are common (e.g., compound 40 in ), suggesting challenges in crystallization for X-ray studies.

Biological Activity

(1-(Pyrazin-2-yl)cyclopropyl)methanamine, also known as 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride, is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, biological mechanisms, and various activities supported by recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazine ring attached to a cyclopropyl group, making it unique among similar compounds. The synthesis typically involves multi-step reactions, including alkylation and condensation with appropriate precursors. The presence of both a primary amine and a heterocyclic ring contributes to its reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been linked to modulation of inflammatory pathways, which could be beneficial in conditions like arthritis.

- Antitumor Properties : Preliminary studies indicate that this compound may inhibit tumor growth through various mechanisms, including enzyme modulation.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Modulation : It has been studied for its ability to modulate beta-secretase activity, which is crucial in Alzheimer's disease research. This modulation could lead to reduced amyloid-beta plaque formation.

- Binding Affinity : Interaction studies have shown that the compound binds effectively to various receptors and enzymes, influencing their activity and potentially altering cellular signaling pathways.

Case Studies

Several case studies highlight the compound's potential:

- Neurodegenerative Diseases : In vitro studies have demonstrated that this compound can inhibit beta-secretase activity, suggesting it may play a role in reducing neurodegeneration associated with Alzheimer's disease .

- Cancer Research : Investigations into its antitumor effects revealed that it could inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, the compound exhibited significant reductions in inflammatory markers, supporting its use as an anti-inflammatory agent .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct advantages:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Aminopyrazine | Contains an amino group on a pyrazine ring | More basic than the target compound |

| Cyclopropylmethylamine | Simple amine structure with cyclopropyl group | Lacks heterocyclic functionality |

| Pyrazin-2-amine | A simpler derivative lacking cyclopropyl group | No cyclic strain effects |

| 1-(Cyclopropyl)methanamine | Contains a cyclopropane but lacks pyrazine | Different pharmacological profile |

This table illustrates how the unique combination of features in this compound may confer distinct biological activities compared to other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.